5-Isobornyl-2-methoxyphenol 5-Isobornyl-2-methoxyphenol
Brand Name: Vulcanchem
CAS No.: 13746-58-2
VCID: VC20964405
InChI: InChI=1S/C17H24O2/c1-16(2)12-7-8-17(16,3)13(10-12)11-5-6-15(19-4)14(18)9-11/h5-6,9,12-13,18H,7-8,10H2,1-4H3/t12-,13?,17+/m1/s1
SMILES: CC1(C2CCC1(C(C2)C3=CC(=C(C=C3)OC)O)C)C
Molecular Formula: C17H24O2
Molecular Weight: 260.4 g/mol

5-Isobornyl-2-methoxyphenol

CAS No.: 13746-58-2

Cat. No.: VC20964405

Molecular Formula: C17H24O2

Molecular Weight: 260.4 g/mol

* For research use only. Not for human or veterinary use.

5-Isobornyl-2-methoxyphenol - 13746-58-2

Specification

CAS No. 13746-58-2
Molecular Formula C17H24O2
Molecular Weight 260.4 g/mol
IUPAC Name 2-methoxy-5-[(1S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol
Standard InChI InChI=1S/C17H24O2/c1-16(2)12-7-8-17(16,3)13(10-12)11-5-6-15(19-4)14(18)9-11/h5-6,9,12-13,18H,7-8,10H2,1-4H3/t12-,13?,17+/m1/s1
Standard InChI Key GCUHVRDKQDPZGZ-KOHRXURCSA-N
Isomeric SMILES C[C@]12CC[C@H](C1(C)C)C[C@@H]2C3=CC(=C(C=C3)OC)O
SMILES CC1(C2CCC1(C(C2)C3=CC(=C(C=C3)OC)O)C)C
Canonical SMILES CC1(C2CCC1(C(C2)C3=CC(=C(C=C3)OC)O)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator